

# mechanism of action of lysergide D-tartrate

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## Compound Focus: Lysergide tartrate

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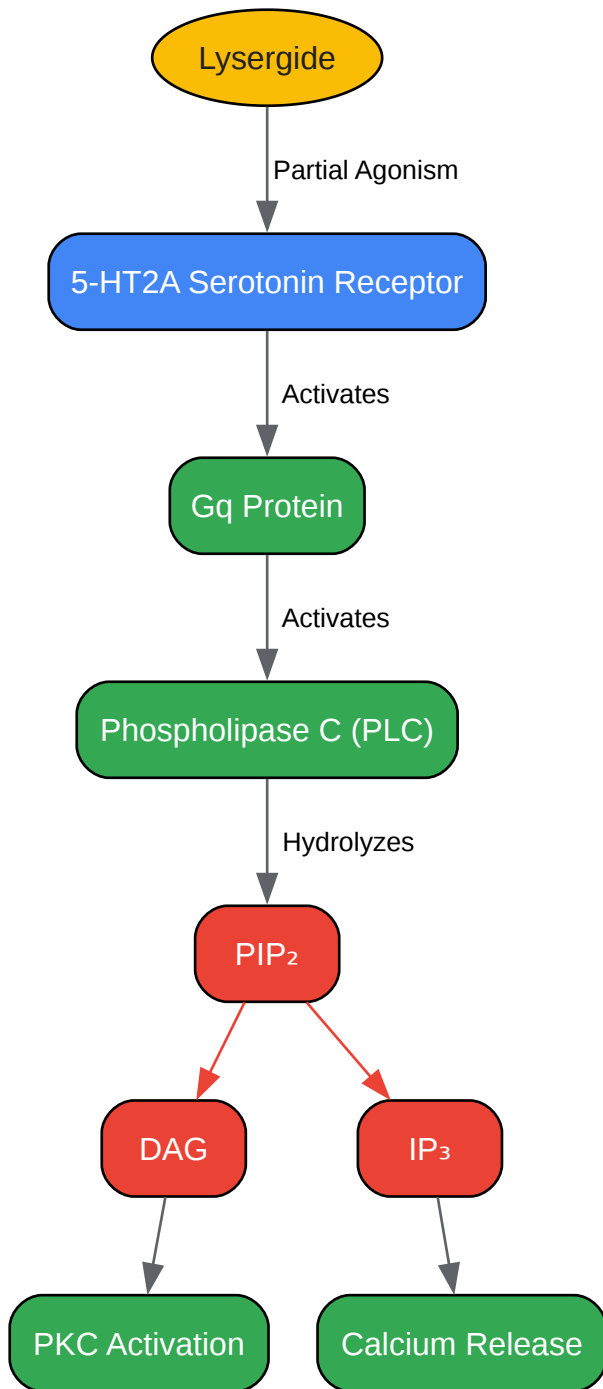
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## Pharmacology and Mechanism of Action

Lysergide D-tartrate is a pharmaceutically optimized form of lysergide (LSD), which is a synthetic ergotamine belonging to the class of serotonergic, or classic, psychedelics [1] [2].

- **Core Mechanism:** It acts as a **partial agonist** at human **serotonin-2A (5-HT2A) receptors** in the central nervous system [1] [3] [2]. Its hallucinogenic and potential therapeutic effects are linked to this agonist activity [2].
- **Additional Receptor Activity:** The pharmacology is complex, with affinity for a range of other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and some activity at dopamine and norepinephrine receptors, though the 5-HT2A partial agonism is considered primary for its psychedelic effects [3] [2].
- **Formulation:** MM120 is developed as an **orally disintegrating tablet (ODT)** using Catalent's Zydys ODT technology. This formulation aims to provide more rapid absorption, improved bioavailability, and reduced gastrointestinal side effects compared to conventional oral forms [1].

The diagram below summarizes the core molecular mechanism of action.



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*Lysergide D-tartrate acts as a partial agonist at the 5-HT2A receptor, triggering downstream signaling through the Gq protein pathway.*

## Clinical Development and Efficacy Data

MindMed's MM120 is in late-stage clinical development. The Phase 2b trial (MMED008) in GAD demonstrated strong, sustained efficacy from a single dose [4] [5] [6].

**Table 1: Key Efficacy Outcomes from Phase 2b Study (MMED008) at 100 µg Dose vs. Placebo** [4] [5] [6]

Assessment Scale	Timepoint	Placebo Adjustment (Least-Squares Mean)	P-value	Clinical Response/Remission
HAM-A (Primary Endpoint)	Week 4	-7.6 points	<0.0004	--
HAM-A (Key Secondary)	Week 12	-7.7 points	<0.003	65% response, 48% remission
MADRS (Depressive Symptoms)	Week 12	-6.4 points	≤0.05	--
CGI-S (Illness Severity)	Week 12	Improved from 4.8 to 2.2	<0.004	--

**Table 2: Dose-Response Relationship at Week 4 (Primary Endpoint)** [4]

MM120 Dose	Adjusted Mean Difference in HAM-A vs. Placebo (points)	Statistical Significance (vs. Placebo)
25 µg	-1.2	Not Significant
50 µg	-1.8	Not Significant
100 µg	-5.0	p ≤ 0.05
200 µg	-6.0	p ≤ 0.05

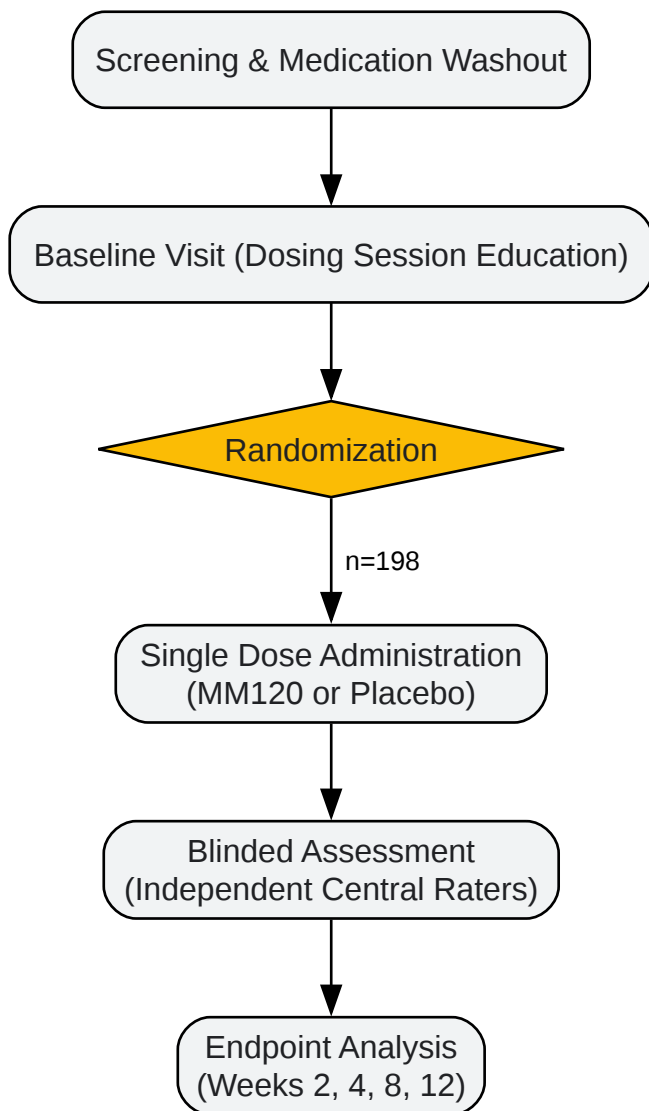
The program has advanced to Phase 3 based on these results.

- **GAD Studies:** Voyage and Panorama trials are ongoing [1].

- **MDD Study:** The Emerge trial is also underway, investigating MM120 for major depressive disorder, with topline data anticipated in late 2026 [1].

## Experimental Protocol Overview

The following workflow summarizes the design of the pivotal Phase 2b trial (MMED008), which serves as a key reference for clinical investigation of lysergide D-tartrate [4].



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*Workflow of the Phase 2b trial (MMED008) demonstrating a double-blind, placebo-controlled design with independent endpoint assessment.*

### Key Methodological Details [4]:

- **Design:** Multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
- **Participants:** 198 adults (aged 18-74) with a primary DSM-5 diagnosis of moderate-to-severe GAD (HAM-A score  $\geq 20$ ). The full analysis set included 194 participants.
- **Intervention:** Single oral dose of MM120 (25  $\mu\text{g}$ , 50  $\mu\text{g}$ , 100  $\mu\text{g}$ , or 200  $\mu\text{g}$ ) or placebo. Participants were washed out from all anxiolytic and antidepressant medications prior to dosing.
- **Session Management:** Dosing occurred in a monitored clinical setting. Participants were provided with standardized music and eyeshades. **Dosing Session Monitors (DSMs)** were present for safety and functional needs, but **psychotherapy was explicitly prohibited** by the protocol to isolate drug effects.
- **Blinding and Endpoint Assessment:** To mitigate bias, DSMs were prohibited from conducting efficacy assessments. Primary and secondary outcomes (HAM-A, CGI-S, MADRS) were evaluated by **independent, blinded central raters**.

## Safety and Tolerability Profile

In clinical trials, MM120 was generally well-tolerated [4] [5] [6].

- **Adverse events** were typically mild to moderate, transient, and occurred almost exclusively on the dosing day.
- The most common adverse events were consistent with the known acute effects of LSD and showed a clear dose-dependent relationship.

**Table 3: Common Adverse Events (Incidence  $\geq 40\%$  in 100  $\mu\text{g}$  or 200  $\mu\text{g}$  groups) on Dosing Day [4]**

Adverse Event	Incidence (100 $\mu\text{g}$ Group)	Incidence (200 $\mu\text{g}$ Group)	Incidence (Placebo)
Visual Perceptual Changes	92.5%	100%	10.3%
Nausea	40.0%	60.0%	7.7%
Headache	35.0%	27.5%	23.1%

## Research and Development Status

Lysergide D-tartrate's development is supported by significant regulatory recognition.

- **Breakthrough Therapy Designation:** The U.S. FDA granted this designation for GAD in March 2024 based on the Phase 2b results [6] [7].
- **Innovation Passport:** The U.K. Medicines and Healthcare products Regulatory Agency (MHRA) also granted an Innovation Passport for GAD, facilitating the development path in the U.K. [1].

## Practical Research Considerations

For researchers in the field, several aspects of the existing data are noteworthy:

- The **minimal psychotherapeutic support** model used in the MMED008 study distinguishes it from many other psychedelic development programs and has major implications for treatment scalability and cost [6].
- The significant improvement in **MADRS scores** (a depression scale) in a GAD population highlights the transdiagnostic potential of this mechanism and the high comorbidity between GAD and MDD [1] [5].
- The **dose-response relationship** was clearly established, with 100 µg identified as the optimal dose for Phase 3 development, providing a crucial benchmark for future studies [4].

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